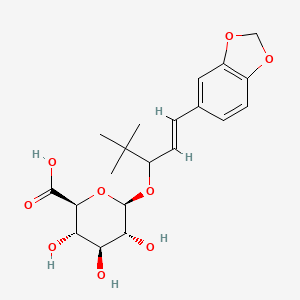![molecular formula C₅H₁₁Na₂O₇P B1144722 sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate CAS No. 102916-66-5](/img/structure/B1144722.png)
sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a sodium ion paired with a hydrogen phosphate group, which is further bonded to a (2R,3S)-2,3-dihydroxy-5-oxopentyl moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it useful in numerous applications.
Mechanism of Action
Target of Action
Similar compounds such as sodium phosphate are known to interact with various biological systems
Mode of Action
Sodium phosphate, a related compound, is known to work by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This mechanism may provide some insight into the potential interactions of Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] Hydrogen Phosphate with its targets.
Biochemical Pathways
It’s worth noting that phosphates are involved in numerous biochemical pathways, including energy metabolism and signal transduction
Pharmacokinetics
Sodium phosphate is known to increase fecal water content, which can affect its bioavailability
Result of Action
The effects of similar compounds, such as sodium phosphate, include increased water content in the intestines
Action Environment
Factors such as ph and temperature can often impact the stability and efficacy of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate typically involves the reaction of a suitable dihydroxy ketone with a phosphate source under controlled conditions. One common method involves the use of (2R,3S)-2,3-dihydroxy-5-oxopentanal as a starting material, which is reacted with sodium hydrogen phosphate in an aqueous medium. The reaction is usually carried out at a slightly elevated temperature to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can undergo various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydrogen phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] dihydrogen phosphate
- Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] monohydrogen phosphate
Uniqueness
Compared to similar compounds, sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate has a unique balance of functional groups that allows it to participate in a wider range of chemical reactions. Its specific stereochemistry also makes it a valuable tool in stereoselective synthesis and biochemical studies.
Properties
IUPAC Name |
sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/q;+1/p-1/t4-,5+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGCHMBMAJPEIE-UYXJWNHNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(COP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H](COP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






